Menthyl acetate
Overview
Description
Menthyl acetate is a natural monoterpene that contributes to the smell and flavor of peppermint. It is the acetate ester of menthol and constitutes 3–5% of the volatile oil of Mentha piperita, contributing to its characteristic smell and flavor . The compound has a fresh, minty aroma and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthyl acetate can be synthesized by reacting menthol with acetic anhydride in the presence of anhydrous sodium acetate . This reaction typically occurs under mild conditions and results in the formation of this compound and acetic acid as a byproduct.
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of menthol with acetic acid or acetic anhydride. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion and then purifying the product through distillation .
Chemical Reactions Analysis
Types of Reactions
Menthyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back into menthol and acetic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Substitution: Substitution reactions often require specific catalysts or reagents, such as lithium amide for Mannich-type reactions.
Major Products Formed
Hydrolysis: Menthol and acetic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Products with substituted functional groups, such as amino or hydroxyl groups.
Scientific Research Applications
Menthyl acetate has a wide range of applications in scientific research:
Mechanism of Action
Menthyl acetate exerts its effects primarily through its interaction with sensory receptors. It activates the cold-sensitive TRPM8 receptors in the skin, causing a sensation of coolness . This mechanism is similar to that of menthol, which also stimulates these receptors. Additionally, this compound may have analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
Menthyl acetate is similar to other monoterpenes and acetate esters, such as:
Menthol: The parent compound of this compound, known for its cooling sensation and use in various products.
Neoisothis compound: Another acetate ester of menthol with similar properties.
Menthofuran: A related compound found in peppermint oil, known for its distinct aroma.
Uniqueness
This compound is unique due to its specific combination of a fresh, minty aroma and its ability to activate TRPM8 receptors, providing a cooling sensation. This makes it particularly valuable in applications where both fragrance and sensory effects are desired.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859153 | |
Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Menthyl acetate | |
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Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
227 °C | |
Record name | MENTHYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |
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Solubility |
soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
dl-, (-)- 0.919-0.924 | |
Record name | Menthyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | Menthyl acetate | |
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CAS No. |
16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |
Record name | Menthyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |
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Record name | Neomenthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | d-Neomenthyl acetate | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
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Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |
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Record name | Menthyl acetate | |
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Record name | L-menthyl acetate | |
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Record name | (+)-neomenthyl acetate | |
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Record name | Neomenthyl acetate | |
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Record name | (±)-menthyl acetate | |
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Record name | Menthyl acetate | |
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Record name | MENTHYL ACETATE | |
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Retrosynthesis Analysis
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